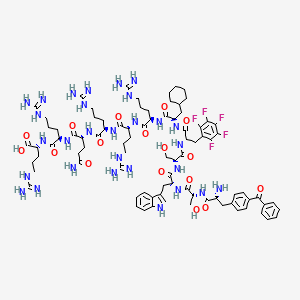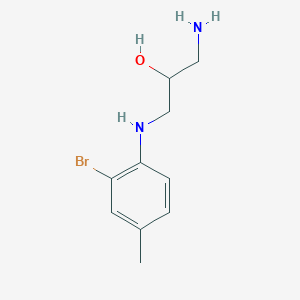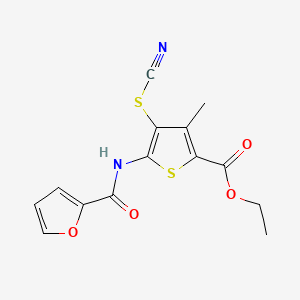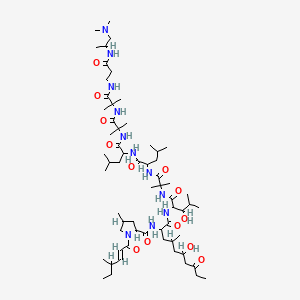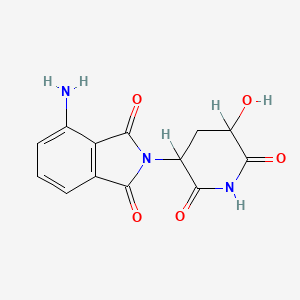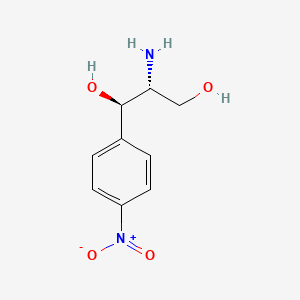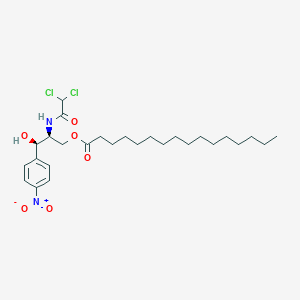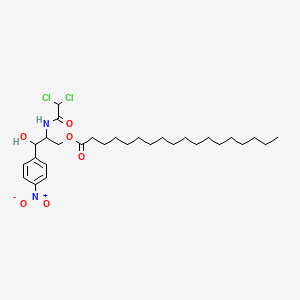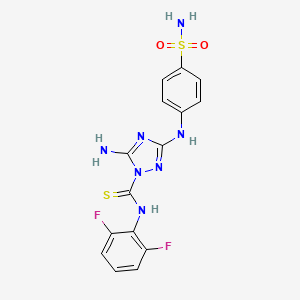
Cdk1/2 Inhibitor III
説明
“Cdk1/2 Inhibitor III” is a small molecule inhibitor that controls the biological activity of Cdk1/2 . It is primarily used for Phosphorylation & Dephosphorylation applications .
Molecular Structure Analysis
The molecular structure of “Cdk1/2 Inhibitor III” is represented by the empirical formula C15H13F2N7O2S2 . The exact mass is 425.05 and the molecular weight is 425.44 .
Physical And Chemical Properties Analysis
“Cdk1/2 Inhibitor III” is a solid substance . It is soluble in DMSO, THF, and acetone . The compound has a molecular weight of 425.44 .
科学的研究の応用
Role in Cell Cycle and DNA Damage Response
CDK1 inhibitors, such as RO-3306, are significant for their role in controlling the G2/M phase transition in cell cycles and responding to DNA damage. These inhibitors can induce G2 arrest and sensitize tumor cells to DNA damaging agents, leading to cell death. However, CDK1 inhibition also presents resistance to DNA damage under certain conditions. The balance between DNA repair inhibition and cell cycle control by CDK1 inhibitors is crucial in determining cellular sensitivity to DNA damage, which is vital for developing clinical strategies targeting tumor cells (Sunada et al., 2021).
Impact on Normal and Cancer Cells
CDK1 inhibition is not limited to tumor cells; it can also reduce viability and sensitize normal cells to radiation in a cell cycle-dependent manner. This finding suggests that therapies targeting CDK1 in cancer patients may also impact normal proliferating cells, indicating a need for caution in clinical application (Prevo et al., 2018).
CDK4/6 Inhibition and Immune Response
CDK4/6 inhibitors, which are closely related to CDK1/2 inhibitors, can activate anti-tumor immunity. They not only induce tumor cell cycle arrest but also promote anti-tumor immune responses. This is achieved by stimulating tumor cell expression of endogenous retroviral elements and enhancing tumor antigen presentation, which can be synergized with immune checkpoint blockade for anti-cancer treatment (Goel et al., 2017).
Separate Mitogenic from Anti-Apoptotic Signaling
Silencing CDK1 or CDK2 can separate mitogenic from anti-apoptotic signaling. This process sensitizes p53 defective cells to synthetic lethality, which can be useful in cancer therapy where the objective is to target specific proliferative or apoptotic pathways (Nekova et al., 2016).
Historical and Future Prospects in Cancer Therapy
The historical and ongoing research on CDK1 inhibitors in cancer therapy shows that they have been a challenging but promising area. The development of highly selective CDK inhibitors, especially those targeting both CDK4 and CDK6, in combination with patient stratification, has resulted in more substantial clinical activity (Asghar et al., 2015).
G2 Phase Inhibition and Mitotic Events
Partial inhibition of Cdk1 in the G2 phase can override the spindle assembly checkpoint and decouple mitotic events. This process can lead to abnormal mitosis and an increase in viable polyploid cells, highlighting the nuanced impact of Cdk1 inhibition on cell division and chromosomal stability (McCloy et al., 2014).
Structural and Functional Studies
Studies on the structure and functions of CDK1 inhibitors have provided insights into potential chemotherapeutic agents. These include the identification of different structural classes of potent CDK1 inhibitors and understanding their binding and inhibitory mechanisms (Wang et al., 2011).
将来の方向性
特性
IUPAC Name |
5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOBGGRZJITQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416209 | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk1/2 Inhibitor III | |
CAS RN |
443798-47-8, 443798-55-8 | |
| Record name | K-00546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-00546 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07664 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-00546 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
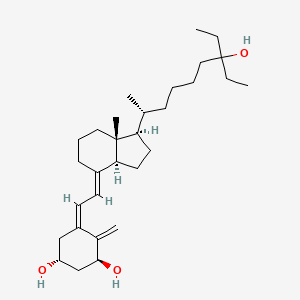
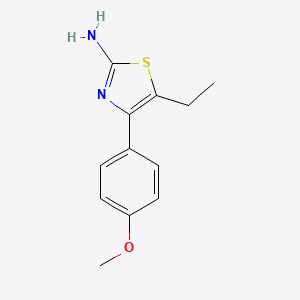
![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
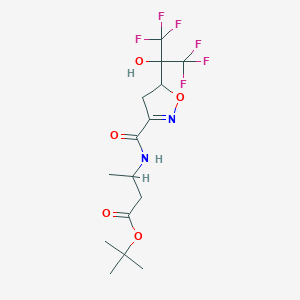
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
